Z-D-Val-Lys(Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Val-Lys(Z)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids valine and lysine, with specific protective groups attached to the lysine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Val-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid valine is coupled to the resin.
Deprotection: The protecting group on the valine is removed.
Coupling: The amino acid lysine, with a protective group on its side chain, is coupled to the valine.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often uses automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Z-D-Val-Lys(Z)-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.
Reduction: Reduction reactions can remove certain protective groups or modify the peptide.
Substitution: Substitution reactions can replace specific atoms or groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various reagents can be used depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the removal of protective groups.
Scientific Research Applications
Z-D-Val-Lys(Z)-OH has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Z-D-Val-Lys(Z)-OH depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular processes. The protective groups on the lysine residue can also affect its activity and stability.
Comparison with Similar Compounds
Similar Compounds
Z-D-Val-Lys-OH: Similar structure but without the protective group on lysine.
Z-D-Val-Lys(Z)-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Z-D-Val-Lys(Z)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Z-D-Val-Lys(Z)-OH is unique due to its specific protective groups, which can influence its reactivity and stability. These modifications can make it more suitable for certain applications compared to its analogs.
Biological Activity
Z-D-Val-Lys(Z)-OH, a peptide derivative, is gaining attention in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications in medicinal chemistry.
1. Chemical Structure and Synthesis
This compound is a protected form of the dipeptide consisting of valine and lysine, where the lysine residue has a Z-protecting group. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
- Coupling : Valine is coupled to the resin.
- Deprotection : The protecting group on valine is removed.
- Coupling : Lysine with a protective group on its side chain is added.
- Cleavage : The peptide is cleaved from the resin and purified.
This method ensures high purity and yield of the compound, making it suitable for further biological studies.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the Z-protecting group on lysine influences its reactivity and stability, potentially enhancing its binding affinity to target proteins. This compound may modulate protein-protein interactions, which are crucial in many cellular processes .
2.2 Antimicrobial Properties
Research indicates that peptides similar to this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that modifications in peptide structure can significantly affect their antimicrobial efficacy. The minimum inhibitory concentration (MIC) for related compounds has been evaluated, demonstrating that structural changes can enhance or diminish antibacterial activity .
3.1 Case Study: Antimicrobial Activity Against MRSA
A study investigated the antimicrobial effects of lysophosphatidylcholine (LPC) in combination with gentamicin against MRSA strains. While not directly testing this compound, this research highlights the importance of peptide structure in antimicrobial activity. The findings suggest that modifications in peptide sequences can lead to varying degrees of effectiveness against resistant strains .
Compound | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
LPC + Gentamicin | 6.25 | 12.5 |
DqV (Dinoponera quadriceps venom) | 6.25 | 12.5 |
3.2 Comparative Analysis with Analogous Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | Unique Properties |
---|---|---|
Z-D-Val-Lys-OH | No protective group on lysine | More reactive but less stable |
Z-D-Val-Lys(Z)-NH2 | Amide group instead of hydroxyl | Potentially different binding properties |
Z-D-Val-Lys(Z)-OMe | Methoxy group instead of hydroxyl | Altered solubility and reactivity |
This compound's specific protective groups make it an interesting candidate for targeted drug delivery systems due to its enhanced stability and controlled reactivity .
4. Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Delivery Systems : Its ability to interact with biological membranes makes it suitable for developing novel drug carriers.
- Therapeutic Applications : Research is ongoing to evaluate its potential as an antimicrobial agent or as part of combination therapies against resistant bacterial strains.
- Biotechnology : The compound's properties are utilized in studying enzyme activities and protein interactions, which are critical for understanding disease mechanisms.
Properties
IUPAC Name |
(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBQFKNHQTXCY-XZOQPEGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.